molecular formula C12H13NO3 B14441159 2-(Hydroxyimino)-6-methoxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 73232-91-4

2-(Hydroxyimino)-6-methoxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14441159
CAS No.: 73232-91-4
M. Wt: 219.24 g/mol
InChI Key: LVSGCAIMZWAQHQ-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-6-methoxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a hydroxyimino group, a methoxy group, and a dimethyl-substituted indanone core, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-6-methoxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 6-methoxy-4,5-dimethylindan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-6-methoxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxyimino)-6-methoxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-6-methoxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting their activity. The methoxy and dimethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-2-(hydroxyimino)acetate: Known for its use as a coupling additive in peptide synthesis.

    2-(Hydroxyimino)methylimidazole: Evaluated for its potential as a therapeutic agent against chemical warfare agents.

Uniqueness

2-(Hydroxyimino)-6-methoxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern on the indanone core, which imparts distinct chemical and biological properties. Its combination of hydroxyimino, methoxy, and dimethyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

73232-91-4

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-hydroxyimino-6-methoxy-4,5-dimethyl-3H-inden-1-one

InChI

InChI=1S/C12H13NO3/c1-6-7(2)11(16-3)5-9-8(6)4-10(13-15)12(9)14/h5,15H,4H2,1-3H3

InChI Key

LVSGCAIMZWAQHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=NO)C(=O)C2=CC(=C1C)OC

Origin of Product

United States

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